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Introduction

Aminopyrazine, a nitrogen-containing heterocyclic scaffold, has emerged as a privileged
structure in medicinal chemistry, giving rise to a diverse array of derivatives with significant
therapeutic potential. The unique electronic properties and structural features of the
aminopyrazine core allow for versatile functionalization, leading to compounds that can
interact with a wide range of biological targets. This technical guide provides an in-depth
overview of the core aspects of aminopyrazine derivatives, focusing on their synthesis,
therapeutic applications, mechanisms of action, and the experimental methodologies used in
their evaluation. The information presented herein is intended to serve as a valuable resource
for researchers, scientists, and drug development professionals engaged in the discovery and
development of novel therapeutics based on this promising scaffold.

Therapeutic Applications

Aminopyrazine derivatives have demonstrated efficacy in a multitude of therapeutic areas,
ranging from oncology and neurodegenerative disorders to infectious diseases and smoking
cessation. This section will delve into some of the most significant applications of these
compounds.

Oncology
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A substantial body of research has focused on the development of aminopyrazine derivatives
as potent and selective kinase inhibitors for the treatment of cancer.[1] Kinases are a class of
enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a
hallmark of many cancers.[1] Aminopyrazine-based compounds have been designed to target
several key kinases implicated in tumor growth and proliferation.

Aurora Kinase Inhibition: Aurora kinases (A, B, and C) are a family of serine/threonine kinases
that are essential for the regulation of mitosis.[2] Their overexpression is frequently observed in
various human tumors, making them attractive targets for anticancer therapy.[2]
Aminopyrazine derivatives have been developed as potent inhibitors of Aurora kinases,
disrupting mitotic progression and inducing apoptosis in cancer cells.[3][4]

MTOR Inhibition: The mammalian target of rapamycin (MTOR) is a serine/threonine kinase that
acts as a central regulator of cell growth, proliferation, metabolism, and survival.[5] The mTOR
signaling pathway is often hyperactivated in cancer, promoting tumor progression.[5]
Imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of mTOR, showing
promise in preclinical studies.[6][7]

Other Kinase Targets: The versatility of the aminopyrazine scaffold has led to the development
of inhibitors for a range of other kinases, including mitogen-activated protein kinase-activated
protein kinase 2 (MK-2), spleen tyrosine kinase (Syk), and fibroblast growth factor receptor
(FGFR) inhibitors.[8][9]

Central Nervous System Disorders

Aminopyrazine derivatives have also made a significant impact in the treatment of central
nervous system (CNS) disorders, most notably in smoking cessation and as hypnotic agents.

Smoking Cessation (Varenicline): Varenicline is a well-known aminopyrazine derivative that
acts as a partial agonist at a432 nicotinic acetylcholine receptors (nAChRs).[10] This dual
mechanism of action allows varenicline to both reduce cravings and withdrawal symptoms
associated with nicotine cessation and block the rewarding effects of nicotine if a person
smokes.[10][11]

Insomnia (Zopiclone): Zopiclone, a cyclopyrrolone derivative of aminopyrazine, is a non-
benzodiazepine hypnotic agent used for the short-term treatment of insomnia.[12] It modulates
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the gamma-aminobutyric acid (GABA)-A receptor, the primary inhibitory neurotransmitter
system in the brain, to produce its sedative effects.[12][13] Zopiclone enhances the action of
GABA, leading to a calming effect on the brain and facilitating the onset and maintenance of
sleep.[12]

Antimicrobial and Antiviral Applications

The aminopyrazine scaffold has also been explored for its potential in combating infectious
diseases.

Antimicrobial Activity: Several studies have reported the synthesis and evaluation of novel
aminopyrazine derivatives with antibacterial and antifungal properties.[14][15] For instance,
certain 3-aminopyrazine-2-carboxamide derivatives have shown activity against
Mycobacterium tuberculosis, the causative agent of tuberculosis.[16]

Antiviral Activity: The broad-spectrum antiviral agent favipiravir, which is a
pyrazinecarboxamide derivative, highlights the potential of this chemical class in virology.[5]
Research is ongoing to explore other aminopyrazine derivatives for their antiviral efficacy
against a range of viruses.[17]

Mechanisms of Action

The therapeutic effects of aminopyrazine derivatives are a direct consequence of their
interaction with specific biological targets. Understanding these mechanisms at a molecular
level is crucial for rational drug design and development.

Kinase Inhibition

Aminopyrazine-based kinase inhibitors typically function as ATP-competitive inhibitors, binding
to the ATP-binding pocket of the target kinase.[18] This prevents the phosphorylation of
downstream substrates, thereby interrupting the signaling cascade that promotes cancer cell
proliferation and survival. The selectivity of these inhibitors for specific kinases is a key
determinant of their efficacy and side-effect profile.
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Caption: Aurora Kinase A signaling pathway and its inhibition.
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Caption: Simplified mTOR signaling pathway and its inhibition.
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Nicotinic Acetylcholine Receptor Modulation

Varenicline's efficacy in smoking cessation stems from its unique interaction with the a432
NAChR. As a partial agonist, it binds to the receptor and elicits a moderate level of dopamine
release in the mesolimbic pathway, which is significantly less than that produced by nicotine.
[10] This action helps to alleviate craving and withdrawal symptoms. Simultaneously, by
occupying the receptor, varenicline acts as an antagonist, preventing nicotine from binding and
thereby blocking its reinforcing and rewarding effects.[10]
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Caption: Zopiclone's modulation of the GABA-A receptor.
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Quantitative Data Summary

The following tables summarize key quantitative data for a selection of aminopyrazine
derivatives across various therapeutic applications. This data is intended for comparative
purposes and has been compiled from various literature sources.

Table 1: In Vitro Activity of Aminopyrazine Kinase Inhibitors

Compound ID Target Kinase IC50 (nM) Cell Line Reference
AMG 900 Aurora A/B 3/4 HCT-116 [4]
Compound 28 RET (mutant) 18 Ba/F3 [18]
SRA737 CHK1 N/A N/A [18]
Imidazopyrazine

mTOR <10 N/A [6]
Analog
MK-2 Inhibitor MK-2 100-1000 THP-1 [9]

Table 2: Pharmacokinetic Parameters of Selected Aminopyrazine Derivatives
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. Bioavail
Compo . Cmax Tmax Half-life . Referen
Species Route ability
und (ngimL) (h) (h) ce
(%)
Varenicli )
Human Oral N/A 3-4 ~24 High [19]
ne
Zopiclon
Human Oral N/A <1 6-8 N/A [12]
e
Aminopyr
idine
Rat Oral N/A N/A N/A Low [20][21]
(P13Ky
inhibitor)
Orally
AMG 900 Mouse Oral N/A N/A N/A bioavaila  [4]
ble
Imidazo|
1,2-
alpyrazin  Mouse Oral N/A N/A N/A Good [22]
e (Aurora
inhibitor)
Table 3: Antimicrobial Activity of Aminopyrazine Derivatives
Compound ID Organism MIC (pg/mL) Reference
M. tuberculosis
Compound 17 12.5 [16]
H37Rv
M. tuberculosis
Compound 8 6 [1][23]
H37Rv
Compound 2e S. aureus 32 [14]
Compound 2e E. coli 16 [14]
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Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of
aminopyrazine derivatives. These protocols are intended to serve as a guide and may require
optimization for specific applications.

Synthesis of N-substituted 3-aminopyrazine-2-
carboxamides

Procedure A: Two-Step Esterification and Aminolysis [15]

« Esterification:
o Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in methanol.
o Cool the solution to 0°C and add concentrated sulfuric acid (catalytic amount).
o Stir the reaction mixture at room temperature for 48 hours.

o Neutralize the reaction with sodium bicarbonate and filter the precipitate to obtain methyl
3-aminopyrazine-2-carboxylate.

e Aminolysis:

o Combine the methyl 3-aminopyrazine-2-carboxylate (1 equivalent) and the desired
benzylamine (1.5 equivalents) in a microwave vial.

o Add a catalytic amount of ammonium chloride.
o Heat the mixture in a microwave reactor at 130°C for 40 minutes.
o Purify the crude product by column chromatography.

Procedure B: One-Pot Amidation using CDI [15]

» Dissolve 3-aminopyrazine-2-carboxylic acid (1 equivalent) in anhydrous dimethyl sulfoxide
(DMSO).
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e Add 1,1'-carbonyldiimidazole (CDI) (1.3 equivalents) and stir at room temperature until
carbon dioxide evolution ceases.

e Add the appropriate amine (benzylamine, alkylamine, or aniline) (1.5 equivalents).
e Heat the reaction mixture in a microwave reactor at 120°C for 30 minutes.
e Pour the reaction mixture into cold water to precipitate the product.

o Collect the solid by filtration, wash with water, and dry. Recrystallize from a suitable solvent if
necessary.

In Vitro Kinase Inhibition Assay (Luminescent Kinase
Assay)

This protocol is a general guideline for a non-radiometric, luminescence-based kinase assay.
[24]

» Reagent Preparation:

o Prepare serial dilutions of the aminopyrazine derivative inhibitor in an appropriate buffer
(e.g., kinase buffer with a final DMSO concentration < 1%).

o Dilute the target kinase enzyme to the desired working concentration in kinase buffer.

o Prepare a substrate/ATP mixture in kinase buffer. The ATP concentration should be at or
near the Km for the specific kinase.

o Kinase Reaction:

[e]

In a 384-well plate, add 1 pL of the serially diluted inhibitor or DMSO (for control).

o

Add 2 L of the diluted kinase enzyme to each well.

(¢]

Initiate the reaction by adding 2 L of the substrate/ATP mixture.

[¢]

Incubate the plate at room temperature for 60 minutes.
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 Signal Detection:

o Stop the kinase reaction and deplete the remaining ATP by adding 5 pL of a suitable
reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

o Add 10 uL of a detection reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes at room temperature.

o Measure the luminescence using a plate reader.
o Data Analysis:

o The luminescent signal is proportional to the amount of ADP produced, which reflects the
kinase activity.

o Calculate the percent inhibition for each inhibitor concentration relative to the DMSO
control.

o Determine the IC50 value by plotting the percent inhibition against the inhibitor
concentration and fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric
assay for assessing cell metabolic activity, which is an indicator of cell viability. [25][26]

e Cell Seeding:
o Culture the desired cancer cell line in the appropriate medium.
o Harvest the cells and seed them into a 96-well plate at a predetermined optimal density.
o Incubate the plate for 24 hours to allow for cell attachment.

e Compound Treatment:

o Prepare serial dilutions of the aminopyrazine derivative in culture medium.
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o Remove the medium from the wells and add 100 pL of the medium containing the desired
concentrations of the compound. Include vehicle control (medium with DMSO) and blank

(medium only) wells.

o Incubate the plate for a specified period (e.g., 72 hours).

o MTT Addition and Incubation:
o Add 10 pL of MTT solution (5 mg/mL in PBS) to each well.
o Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
o Formazan Solubilization and Absorbance Measurement:
o Add 100 pL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well.
o Gently shake the plate to dissolve the formazan crystals.
o Measure the absorbance at 570 nm using a microplate reader.
e Data Analysis:
o Subtract the average absorbance of the blank wells from the absorbance of all other wells.

o Calculate the percentage of cell viability for each concentration relative to the vehicle

control.

o Plot the percentage of cell viability against the compound concentration to generate a
dose-response curve and determine the IC50 value.

Experimental and Developmental Workflows

The discovery and development of novel aminopyrazine derivatives as therapeutic agents
follow a structured and iterative process. The specific workflow can vary depending on the
therapeutic target and screening strategy.

Kinase Inhibitor Discovery Workflow
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Caption: A typical workflow for the discovery and development of kinase inhibitors.
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Fragment-Based Drug Discovery (FBDD) Workflow

Fragment-based drug discovery is an alternative approach to traditional high-throughput
screening for identifying lead compounds. [27]It involves screening libraries of small, low-
molecular-weight compounds ("fragments"”) to identify those that bind to the target protein,
albeit with low affinity. These initial hits are then optimized and grown into more potent lead

compounds. [27][28] dot
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Caption: A generalized workflow for fragment-based drug discovery.
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Conclusion

Aminopyrazine derivatives represent a rich and versatile class of compounds with a broad
spectrum of therapeutic applications. Their success in targeting a diverse range of biological
entities, from kinases and receptors to microbial enzymes, underscores the value of the
aminopyrazine scaffold in drug discovery. The continued exploration of this chemical space,
coupled with advances in rational drug design and screening technologies, holds great promise
for the development of novel and effective therapies for a wide range of human diseases. This
technical guide has provided a comprehensive overview of the current state of the art, with the
aim of facilitating further research and innovation in this exciting field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide
and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

e 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies -
PubMed [pubmed.ncbi.nlm.nih.gov]

» 3. The mechanism of action of zopiclone | European Psychiatry | Cambridge Core
[cambridge.org]

» 4. Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-
yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora
kinases with activity against multidrug-resistant cancer cell lines. | Semantic Scholar
[semanticscholar.org]

e 5. nbinno.com [nbinno.com]

o 6. researchgate.net [researchgate.net]

e 7. The mechanism of action of zopiclone - PubMed [pubmed.ncbi.nim.nih.gov]
o 8. researchgate.net [researchgate.net]

e 9. benchchem.com [benchchem.com]

© 2025 BenchChem. All rights reserved. 16/18 Tech Support


https://www.benchchem.com/product/b029847?utm_src=pdf-body
https://www.benchchem.com/product/b029847?utm_src=pdf-body
https://www.benchchem.com/product/b029847?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/28157178/
https://pubmed.ncbi.nlm.nih.gov/28157178/
https://pubmed.ncbi.nlm.nih.gov/40533769/
https://pubmed.ncbi.nlm.nih.gov/40533769/
https://www.cambridge.org/core/journals/european-psychiatry/article/abs/mechanism-of-action-of-zopiclone/0408FCC33C04775AEDB6649E32CE3345
https://www.cambridge.org/core/journals/european-psychiatry/article/abs/mechanism-of-action-of-zopiclone/0408FCC33C04775AEDB6649E32CE3345
https://www.semanticscholar.org/paper/Discovery-of-(AMG-900)%2C-a-highly-selective%2C-orally-Geuns-Meyer-Cee/788cfd630908de97a0aa764bc02d4be7d62ba673
https://www.semanticscholar.org/paper/Discovery-of-(AMG-900)%2C-a-highly-selective%2C-orally-Geuns-Meyer-Cee/788cfd630908de97a0aa764bc02d4be7d62ba673
https://www.semanticscholar.org/paper/Discovery-of-(AMG-900)%2C-a-highly-selective%2C-orally-Geuns-Meyer-Cee/788cfd630908de97a0aa764bc02d4be7d62ba673
https://www.semanticscholar.org/paper/Discovery-of-(AMG-900)%2C-a-highly-selective%2C-orally-Geuns-Meyer-Cee/788cfd630908de97a0aa764bc02d4be7d62ba673
https://www.nbinno.com/article/pharmaceutical-intermediates/the-chemistry-behind-favipiravir-the-role-of-2-aminopyrazine-pw
https://www.researchgate.net/publication/7853230_Varenicline_An_a4b2_Nicotinic_Receptor_Partial_Agonist_for_Smoking_Cessation
https://pubmed.ncbi.nlm.nih.gov/19698408/
https://www.researchgate.net/publication/392783231_Aurora_kinases_signaling_in_cancer_from_molecular_perception_to_targeted_therapies
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Cell_Viability_MTT_XTT_Assay_with_Vegfr_2_IN_36.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

10. The Relationship of Varenicline Agonism of a432 Nicotinic Acetylcholine Receptors and
Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC
[pmc.ncbi.nlm.nih.gov]

11. pubs.acs.org [pubs.acs.org]
12. What is the mechanism of Zopiclone? [synapse.patsnap.com]
13. researchgate.net [researchgate.net]

14. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives
[mdpi.com]

15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation,
and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

16. researchgate.net [researchgate.net]
17. sciforum.net [sciforum.net]

18. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review
(2019-2023) - PMC [pmc.ncbi.nim.nih.gov]

19. m.youtube.com [m.youtube.com]

20. Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective
Inhibitors of PI3-Kinase y - PubMed [pubmed.ncbi.nim.nih.gov]

21. medchemexpress.com [medchemexpress.com]
22. researchgate.net [researchgate.net]

23. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide
and Their Antimicrobial Evaluation [mdpi.com]

24. benchchem.com [benchchem.com]
25. texaschildrens.org [texaschildrens.org]
26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

27. Fragment based drug design: from experimental to computational approaches - PubMed
[pubmed.ncbi.nim.nih.gov]

28. Fragment-Based Drug Discovery: A Unified Workflow for Efficient Lead Generation-
BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

To cite this document: BenchChem. [Aminopyrazine Derivatives: A Technical Guide to
Therapeutic Potential and Drug Development]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b029847#aminopyrazine-derivatives-and-their-
potential-therapeutic-applications]

© 2025 BenchChem. All rights reserved. 17 /18 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7529151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7529151/
https://pubs.acs.org/doi/abs/10.1021/jm050069n
https://synapse.patsnap.com/article/what-is-the-mechanism-of-zopiclone
https://www.researchgate.net/figure/Diagram-of-the-mTOR-signalling-pathway-see-text-for-details-mTOR-is-a-central_fig2_221694398
https://www.mdpi.com/1420-3049/28/23/7876
https://www.mdpi.com/1420-3049/28/23/7876
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6479349/
https://www.researchgate.net/publication/313267122_Synthesis_of_Novel_Pyrazinamide_Derivatives_Based_on_3-Chloropyrazine-2-carboxamide_and_Their_Antimicrobial_Evaluation
https://sciforum.net/manuscripts/15805/manuscript.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11485930/
https://m.youtube.com/watch?v=CjDjYvhIXak
https://pubmed.ncbi.nlm.nih.gov/34384024/
https://pubmed.ncbi.nlm.nih.gov/34384024/
https://www.medchemexpress.com/mce_publications/34384024.html
https://www.researchgate.net/publication/46380725_Discovery_of_orally_bioavailable_imidazo12-apyrazine-based_Aurora_kinase_inhibitors
https://www.mdpi.com/1420-3049/22/2/223
https://www.mdpi.com/1420-3049/22/2/223
https://www.benchchem.com/pdf/In_Depth_Technical_Guide_to_In_Vitro_Kinase_Assays_for_RET_Inhibitors_A_Focus_on_Pralsetinib.pdf
https://www.texaschildrens.org/sites/default/files/pictures/departments/Cancer/horton-mtt-cell-assay-protocol1.pdf
https://www.merckmillipore.com/NG/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/cell-proliferation-kit-i-mtt
https://pubmed.ncbi.nlm.nih.gov/22934764/
https://pubmed.ncbi.nlm.nih.gov/22934764/
https://www.bioduro.com/news-resources/insights/fragment-based-drug-discovery-a-unified-workflow-for-efficient-lead-generation.html
https://www.bioduro.com/news-resources/insights/fragment-based-drug-discovery-a-unified-workflow-for-efficient-lead-generation.html
https://www.benchchem.com/product/b029847#aminopyrazine-derivatives-and-their-potential-therapeutic-applications
https://www.benchchem.com/product/b029847#aminopyrazine-derivatives-and-their-potential-therapeutic-applications
https://www.benchchem.com/product/b029847#aminopyrazine-derivatives-and-their-potential-therapeutic-applications
https://www.benchchem.com/product/b029847#aminopyrazine-derivatives-and-their-potential-therapeutic-applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b029847?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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